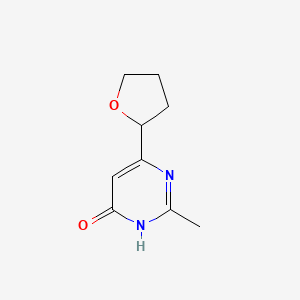

2-Methyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

2-methyl-4-(oxolan-2-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-10-7(5-9(12)11-6)8-3-2-4-13-8/h5,8H,2-4H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHFXBMTIPOVMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidine with tetrahydrofuran-2-carbaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the 4-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrimidine N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-Methyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as replication and transcription .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : Phenyl and thiophene substituents increase hydrophobicity, whereas tetrahydrofuran and piperidine groups enhance polarity.

- Biological Interactions : Piperidine and tetrahydrofuran moieties may improve bioavailability through hydrogen bonding or solubility modulation.

Biological Activity

2-Methyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to present a comprehensive overview.

The compound is characterized by a pyrimidine ring substituted with a tetrahydrofuran moiety. Its synthesis typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In particular, studies have shown:

- Antibacterial Activity : The compound shows efficacy against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Minimum Inhibitory Concentrations (MICs) for these bacteria range from 16 to 32 μg/mL, indicating moderate antibacterial potency .

- Antifungal Activity : While the compound demonstrates some antifungal properties, its effectiveness is generally lower compared to its antibacterial action. The specific MIC values for fungal strains remain less documented but are noted to be less impressive than those for bacteria .

Antiviral Activity

The antiviral potential of this compound has also been explored. Preliminary studies suggest that the compound may inhibit viral replication, although specific mechanisms and efficacy against particular viruses require further elucidation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular processes.

- Receptor Modulation : The compound can interact with cellular receptors, affecting signal transduction pathways.

- Gene Expression Alteration : It has the potential to modulate gene expression related to its biological effects.

Case Studies and Research Findings

A review of literature reveals various studies focusing on the biological activity of pyrimidine derivatives, including this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.